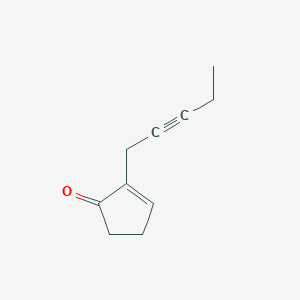

2-(2-Pentynyl)-2-cyclopenten-1-one

Description

Significance of the Cyclopentenone Core in Organic Synthesis

The cyclopentenone framework, a five-membered ring containing a ketone and a carbon-carbon double bond in conjugation, is a cornerstone of modern organic synthesis. wikipedia.orgacs.org This structural motif is present in a wide array of biologically active natural products, including prostaglandins (B1171923), jasmonates, and various steroids. wikipedia.org The inherent reactivity of the cyclopentenone ring, stemming from the conjugated system, allows for a multitude of chemical transformations, making it a valuable building block for the construction of complex molecular structures. thieme-connect.com Synthetic strategies targeting intricate natural products and novel pharmaceutical agents frequently feature the stereocontrolled synthesis of a substituted cyclopentenone as a key step. isca.me

Overview of Alpha, Beta-Unsaturated Ketones in Synthetic Methodologies

Alpha, beta-unsaturated ketones, such as cyclopentenones, are a class of organic compounds characterized by a C=C double bond conjugated to a carbonyl group. This arrangement results in a unique electronic distribution, with the carbonyl group withdrawing electron density from the double bond. Consequently, these molecules possess two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the alkene (position 3). This dual reactivity allows for both 1,2-addition (direct attack at the carbonyl) and 1,4-conjugate addition (Michael addition) of nucleophiles. libretexts.org The ability to control the regioselectivity of nucleophilic attack is a central theme in the application of α,β-unsaturated ketones in synthesis. openstax.org Common synthetic methodologies involving these compounds include conjugate additions of organocuprates, enamines, and thiols, as well as their participation in cycloaddition reactions like the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.com

Structural Classification and Nomenclature of Alkynyl Cyclopentenones

Alkynyl cyclopentenones are a subclass of cyclopentenones that feature a carbon-carbon triple bond (an alkyne) as a substituent. The nomenclature of these compounds follows the IUPAC system. The cyclopentenone ring is numbered starting from the carbonyl carbon as position 1, with the double bond between carbons 2 and 3. The position of the alkynyl substituent is indicated by a number. For 2-(2-Pentynyl)-2-cyclopenten-1-one , the "2-cyclopenten-1-one" indicates the core structure. The substituent at position 2 is a "2-pentynyl" group, meaning a five-carbon chain with a triple bond starting at the second carbon of that chain.

Structurally, these compounds can be classified based on the position of the alkynyl group on the cyclopentenone ring and the nature of the substituents on the alkyne. The presence of the triple bond introduces further electronic and steric features that can influence the reactivity of the cyclopentenone core.

Research Scope and Focus on this compound

While the broader class of alkynyl cyclopentenones has been a subject of synthetic interest, detailed research on the specific compound This compound is not extensively documented in publicly available literature. Therefore, this article will extrapolate from the well-established principles of cyclopentenone and α,β-unsaturated ketone chemistry to discuss the probable synthetic routes, chemical properties, and reactivity of this particular molecule. The focus will be on providing a scientifically grounded theoretical framework for understanding its behavior, in the absence of extensive empirical data.

Structure

3D Structure

Properties

CAS No. |

29119-44-6 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-pent-2-ynylcyclopent-2-en-1-one |

InChI |

InChI=1S/C10H12O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2,5-6,8H2,1H3 |

InChI Key |

JTIYMSLFEKLTQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCC1=CCCC1=O |

Origin of Product |

United States |

Elucidation of Reaction Pathways and Mechanisms of 2 2 Pentynyl 2 Cyclopenten 1 One

Reactivity of the Alpha, Beta-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a key reactive site in 2-(2-Pentynyl)-2-cyclopenten-1-one. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgnih.govlibretexts.org This inherent reactivity is the basis for several important classes of organic reactions.

One of the most fundamental reactions of α,β-unsaturated ketones is the nucleophilic conjugate addition, also known as the Michael reaction. masterorganicchemistry.commdpi.com In this process, a nucleophile adds to the β-carbon of the enone system. wikipedia.orgchemeurope.com This reaction is a powerful tool for carbon-carbon bond formation. mdpi.com The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. libretexts.orgquizlet.com

A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated ketones, including enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comchemeurope.comquizlet.com The choice of nucleophile and reaction conditions can influence the outcome of the reaction, determining whether a 1,2-addition (attack at the carbonyl carbon) or a 1,4-addition (conjugate addition) occurs. libretexts.orglibretexts.org Weakly basic nucleophiles tend to favor the thermodynamically controlled 1,4-addition, while strongly basic nucleophiles like Grignard reagents often lead to the kinetically favored 1,2-addition product. libretexts.orglibretexts.org

The development of enantioselective conjugate addition reactions is a major focus in modern organic synthesis, as it allows for the creation of chiral molecules with a high degree of stereocontrol. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds. scispace.com A significant challenge in this area has been the catalytic enantioselective 1,4-addition to 2-cyclopentenone and its derivatives, as these are key structural motifs in many natural products. scispace.com

Various strategies have been developed to achieve high enantioselectivity in these reactions. One successful approach involves the use of chiral catalysts, such as those derived from copper complexes with chiral ligands. scispace.com For instance, copper-catalyzed conjugate addition of diorganozinc reagents to enones has shown high levels of enantioselectivity. scispace.com The choice of the chiral ligand is crucial for achieving high stereocontrol.

The following table summarizes the enantioselectivity achieved in the copper-catalyzed conjugate addition of diethylzinc (B1219324) to 2-cyclopentenone using different types of chiral ligands, illustrating the ongoing efforts to optimize these transformations.

Table 1: Enantioselectivity in the Diethylzinc Addition to 2-Cyclopentenone

| Chiral Ligand Type | Enantiomeric Excess (ee) | Reference |

| TADDOL-based phosphoramidite (B1245037) | up to 62% | scispace.com |

| Bidentate phosphoramidite | up to 83% | scispace.com |

| Diphosphite ligand | 89% | scispace.com |

| Chiral peptide-based phosphine | up to 97% | scispace.com |

This table is illustrative and based on reactions with the parent 2-cyclopentenone, as specific data for this compound was not found.

The α,β-unsaturated ketone moiety in this compound also allows it to function as a dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring through the reaction of a conjugated diene with a dienophile. wikipedia.orgyoutube.com This reaction is highly valued for its ability to create multiple stereocenters in a single step with a high degree of stereoselectivity. wikipedia.org

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. youtube.com The carbonyl group of the enone system in this compound serves this purpose, activating the double bond for cycloaddition.

This compound can react with a variety of dienes to form complex polycyclic structures. The nature of the diene, whether it is cyclic or acyclic, and its electronic properties will influence the reaction rate and the stereochemical outcome of the cycloaddition. For example, the reaction with a cyclic diene like cyclopentadiene (B3395910) would lead to the formation of a bicyclic adduct. youtube.com

Lewis acids are frequently employed to accelerate Diels-Alder reactions and enhance their regioselectivity and stereoselectivity. ias.ac.innih.govlibretexts.org A Lewis acid coordinates to the carbonyl oxygen of the dienophile, which further polarizes the α,β-unsaturated system and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.innih.gov This enhanced electrophilicity of the dienophile leads to a faster reaction rate. nih.gov

A variety of Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄), have been shown to be effective catalysts for Diels-Alder reactions. ias.ac.inlibretexts.org The choice of Lewis acid can significantly impact the reaction's outcome. For instance, in the Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene, different Lewis acids led to varying degrees of conversion and product distribution. researchgate.netumich.edu

The following table illustrates the effect of different Lewis acids on a model Diels-Alder reaction, highlighting the importance of catalyst selection.

Table 2: Effect of Lewis Acids on a Model Diels-Alder Reaction

| Lewis Acid | Conversion (%) | Comments | Reference |

| AlCl₃ | - | Commonly used, can lead to side reactions | ias.ac.in |

| FeCl₃ | 20 | Lower yield in some cases | ias.ac.in |

| Ca(OTf)₂ | - | Effective and environmentally benign | ias.ac.in |

| Bu₄NPF₆ | - | Low yield when used alone | ias.ac.in |

| No Catalyst | 0 | No product formation observed | ias.ac.in |

This table is based on a general model reaction of cyclopentadiene and 1,4-naphthoquinone (B94277) and serves to illustrate the principle of Lewis acid catalysis. Specific data for this compound was not available.

Baylis-Hillman Reactions

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman (MBH) reaction, is a crucial carbon-carbon bond-forming reaction that involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.org This reaction is highly regarded in organic synthesis for its ability to create densely functionalized molecules with high atom economy under mild conditions. wikipedia.orgresearchgate.net The products, typically allylic alcohols when aldehydes are used as electrophiles, are valuable intermediates for further transformations. wikipedia.org

In the context of this compound, the 2-cyclopenten-1-one (B42074) core acts as the activated alkene. While specific studies on the Baylis-Hillman reaction of this compound are not extensively detailed in the provided results, the reactivity of the parent 2-cyclopenten-1-one is well-documented and provides a strong model for understanding its behavior. researchgate.netorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

The general mechanism involves the initial addition of the nucleophilic catalyst to the β-position of the enone, forming a zwitterionic intermediate. This intermediate then attacks the electrophile, such as an aldehyde. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final product. princeton.edu The efficiency and rate of the Baylis-Hillman reaction are significantly influenced by the choice of catalyst, solvent, and the nature of the electrophile. organic-chemistry.orgorganic-chemistry.orgprinceton.edu For instance, the use of catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) or phosphines is common. organic-chemistry.org Furthermore, the reaction rate can be accelerated in the presence of protic solvents or under high pressure. princeton.edu

Photochemical Transformations

Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures that are often inaccessible through thermal methods. For this compound, the enone and alkyne functionalities are both photoactive, leading to a rich and diverse photochemical reactivity.

Intramolecular and Intermolecular [2+2] Photocycloaddition

The [2+2] photocycloaddition is a powerful tool in organic synthesis for the construction of four-membered rings. researchgate.net In the case of this compound, both intramolecular and intermolecular [2+2] photocycloadditions are conceivable.

Intramolecular [2+2] photocycloaddition between the enone double bond and the alkyne triple bond would lead to the formation of a highly strained, fused bicyclic system containing a cyclobutene (B1205218) ring. The feasibility and outcome of such a reaction would be highly dependent on the flexibility and conformation of the pentynyl side chain.

Intermolecular [2+2] photocycloaddition can occur between the enone of one molecule and the enone or alkyne of another molecule. The photodimerization of cyclopentenone itself is a well-known process that can lead to different stereoisomeric cyclobutane-containing dimers. researchgate.net Similarly, the [2+2] photoaddition of cyclopentene (B43876) to cyclopentenone has been reported. researchgate.net For this compound, intermolecular reactions would likely result in a complex mixture of products due to the multiple reactive sites.

The regioselectivity and stereoselectivity of these photocycloadditions can often be controlled by various factors, including the solvent. nih.gov For instance, in some systems, aprotic solvents favor the formation of "crossed" or head-to-tail adducts, while protic solvents can lead to "straight" or head-to-head products. nih.gov This solvent-dependent selectivity is often attributed to the disruption of intramolecular hydrogen bonding by protic solvents. nih.gov

Sensitized Irradiation Studies

Sensitized irradiation involves the use of a photosensitizer, a molecule that absorbs light and then transfers the energy to the reactant molecule, bringing it to an excited triplet state. This technique is often employed to promote specific photochemical pathways that are not accessible through direct irradiation.

While specific sensitized irradiation studies on this compound are not detailed in the provided search results, the general principles can be applied. The use of a triplet sensitizer (B1316253) would preferentially excite the enone moiety to its triplet state. The reactivity of this triplet species in [2+2] cycloadditions often differs from that of the excited singlet state, potentially leading to different product distributions and selectivities. The choice of sensitizer is critical and depends on its triplet energy relative to that of the enone.

Chemical Transformations of the Pentynyl Side Chain

The pentynyl side chain of this compound offers a versatile handle for a variety of chemical modifications, allowing for the introduction of new functional groups and stereocenters.

Stereoselective Reduction of Alkynes to Alkenes (e.g., Lindlar Catalysis for cis-Olefins)

The stereoselective reduction of the alkyne in the pentynyl side chain to an alkene is a valuable transformation. A prominent method for achieving this is through the use of a Lindlar catalyst. wikipedia.orgchemistrytalk.orgbyjus.comlscollege.ac.in

A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or barium sulfate) and "poisoned" with a substance like lead acetate (B1210297) or quinoline. wikipedia.orgbyjus.comlscollege.ac.in This poisoning deactivates the catalyst just enough to prevent the further reduction of the resulting alkene to an alkane. wikipedia.orgbyjus.com The hydrogenation of an alkyne using a Lindlar catalyst is stereospecific, proceeding via syn-addition of hydrogen to the alkyne, which results in the exclusive formation of the cis or (Z)-alkene. wikipedia.orgchemistrytalk.orgbyjus.com

The reaction involves the adsorption of the alkyne onto the surface of the palladium catalyst, followed by the transfer of hydrogen atoms from the catalyst surface to the same face of the triple bond. chemistrytalk.org This mechanism ensures the formation of the cis-alkene.

| Catalyst System | Substrate | Product | Key Features | Reference(s) |

| Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Alkyne | cis-Alkene | Stereospecific syn-addition; prevents over-reduction to alkane. | wikipedia.orgbyjus.comlscollege.ac.in |

Oxidation Reactions

The alkyne and the cyclopentenone ring are both susceptible to oxidation, although specific studies on the oxidation of this compound were not found. General knowledge of oxidation reactions of these functional groups can be applied.

The triple bond of the pentynyl side chain can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate (B83412) oxidation) to yield carboxylic acids. Milder oxidation could potentially lead to the formation of α-dicarbonyl compounds.

The cyclopentenone ring can also undergo oxidation. For instance, epoxidation of the double bond would yield an epoxide, a versatile intermediate for further transformations. Baeyer-Villiger oxidation of the ketone could lead to the formation of a lactone. The specific products would depend on the oxidizing agent and reaction conditions employed.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. In the context of this compound, the primary site for nucleophilic attack is the β-carbon of the enone system, leading to a conjugate addition (Michael addition) rather than a direct substitution at an sp2-hybridized carbon, which is generally unfavorable.

However, true nucleophilic substitution could be envisaged if a suitable leaving group were present on the pentynyl side chain. For the parent compound, direct nucleophilic substitution at the vinylic or acetylenic carbons is not a typical reaction pathway under standard conditions. The reactivity is dominated by the electrophilic nature of the α,β-unsaturated system.

The general mechanism for nucleophilic conjugate addition to a cyclopentenone is initiated by the attack of a nucleophile on the β-carbon. This attack leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct. A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this type of reaction. chegg.com

Table 1: Potential Nucleophilic Conjugate Addition Reactions of this compound

| Nucleophile (Nu:⁻) | Reagents | Expected Product |

| Amine (R₂NH) | R₂NH | 3-(Dialkylamino)-2-(2-pentynyl)cyclopentan-1-one |

| Thiol (RSH) | RSH, Base | 3-(Alkylthio)-2-(2-pentynyl)cyclopentan-1-one |

| Cyanide (CN⁻) | KCN, H⁺ | 3-Cyano-2-(2-pentynyl)cyclopentan-1-one |

| Grignard Reagent (RMgX) | RMgX, Cu(I) salt | 3-Alkyl-2-(2-pentynyl)cyclopentan-1-one |

This table represents potential reactions based on the general reactivity of cyclopentenones and is for illustrative purposes. Specific experimental validation for this compound is required.

Derivatization via Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium)

Transition metal catalysis, particularly with palladium, offers a powerful tool for the derivatization of organic molecules. youtube.com For this compound, the alkyne moiety and the C-C double bond of the enone system are potential sites for palladium-catalyzed transformations.

While specific palladium-catalyzed coupling reactions for this exact substrate are not detailed in the literature, related systems provide insight into potential derivatization pathways. For instance, palladium-catalyzed reactions of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles have been reported to yield highly substituted furans through a domino reaction. lookchem.com In these reactions, the palladium catalyst can act as both a Lewis acid to activate the enone and as a transition metal to facilitate the coupling. lookchem.com

A plausible palladium-catalyzed derivatization of this compound could involve a Sonogashira coupling if a suitable leaving group were present on the cyclopentenone ring, or reactions involving the activation of the alkyne. Palladium-catalyzed alkynylation of enones with alkynylsilanes has also been demonstrated, proceeding via C-C bond activation. nih.govresearchgate.net

Another potential pathway is the Pauson-Khand reaction, where an alkene, an alkyne, and carbon monoxide react in the presence of a cobalt or other transition metal catalyst to form a cyclopentenone. wikipedia.org While this is a synthetic route to cyclopentenones, related transition metal-catalyzed cycloadditions could be a method for further derivatization.

Table 2: Potential Palladium-Catalyzed Derivatization Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

| Sonogashira Coupling | Aryl Halide (Ar-X) | Pd(PPh₃)₄, CuI, Base | Cyclopentenone with aryl-substituted alkyne |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | Cyclopentenone with substituted pentynyl side chain |

| Domino Cyclization/Coupling | Nucleophile (NuH) | Pd(II) catalyst | Furan derivative |

This table illustrates potential derivatization strategies based on known palladium-catalyzed reactions of similar substrates. Specific reaction conditions and outcomes would need to be experimentally determined for this compound.

Strategic Applications of 2 2 Pentynyl 2 Cyclopenten 1 One in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

The intrinsic reactivity and structural features of 2-(2-Pentynyl)-2-cyclopenten-1-one make it an ideal starting point for the synthesis of various natural products. The cyclopentenone core is prevalent in numerous bioactive molecules, and the pentynyl side chain offers a handle for stereoselective transformations and further carbon chain extensions.

Synthesis of Jasmonoid Compounds (e.g., Methyl Jasmonate, Methyl Dihydrojasmonate)

This compound is a well-established and key intermediate in the synthesis of jasmonoid compounds, which are a class of plant hormones known for their characteristic jasmine fragrance. chimia.ch The synthesis of high-value fragrance compounds like Methyl Jasmonate and its saturated analogue, Methyl Dihydrojasmonate (commercially known as Hedione®), frequently employs this precursor. chimia.chgoogle.com

A common synthetic route involves the 1,4-conjugate addition (Michael addition) of a malonate ester to the α,β-unsaturated system of the cyclopentenone ring. This is followed by a decarbomethoxylation step. The alkyne in the side chain is then selectively reduced, typically through a semi-hydrogenation process using a poisoned catalyst like Lindlar's catalyst, to yield the desired (Z)-alkene geometry found in Methyl Jasmonate. chimia.ch A US patent outlines a related multi-step process where a cyclopentanone (B42830) derivative is alkylated using a haloalkyne to introduce the pentynyl side chain, ultimately leading to the formation of jasmonate-related structures. google.com

Table 1: Key Synthetic Transformations for Jasmonoid Synthesis

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Michael Addition | Dimethyl malonate, NaOMe | Malonate adduct of the cyclopentenone |

| 2 | Decarbomethoxylation | Heat or specific reagents | 3-Oxo-2-(2-pentynyl)-cyclopentaneacetic acid ester |

The biological activity and fragrance profile of jasmonates are highly dependent on their stereochemistry. Consequently, developing stereocontrolled synthetic routes is a major focus of research. Asymmetric conjugate addition reactions represent a powerful method to achieve this. By using chiral auxiliaries or catalysts, the addition of nucleophiles to the cyclopentenone ring can be directed to create specific stereocenters with high enantioselectivity, leading to the formation of specific isomers of methyl trans-dihydrojasmonate. ucl.ac.uk

Another sophisticated strategy involves the use of Diels-Alder reactions. In this approach, a chiral spiroketal derived from 2-cyclopenten-1-one (B42074) can be reacted with a diene. The chirality of the spiroketal auxiliary directs the cycloaddition, thereby introducing the desired stereochemistry into the molecule, which is then carried through to the final jasmonate analogue. ucl.ac.uk

In some synthetic designs, it is advantageous to use a "masked olefin," which is a functional group that can be later converted into a double bond. This strategy is employed in the synthesis of certain jasmonate isomers, such as epi-jasmonates. Using a cyclopentenone precursor with a masked enone functionality allows for the construction of the core structure while avoiding unwanted side reactions. The masked group is then revealed at a later, more strategic point in the synthesis to form the final cyclopentenone ring. ucl.ac.uk

Construction of Prostaglandin (B15479496) Precursors

Prostaglandins (B1171923) are a group of lipid compounds with diverse and potent hormone-like effects, involved in processes such as inflammation and blood pressure regulation. wikipedia.orgnih.gov The core structure of many prostaglandins is built upon a substituted cyclopentane (B165970) ring, making cyclopentenone derivatives valuable precursors. wikipedia.org The cyclopentenone moiety within molecules like 15-deoxy-Δ(12,14)-prostaglandin J(2) is critical for their biological activity, including anti-inflammatory effects. google.com

While direct synthesis of prostaglandins from this compound is less commonly documented than for jasmonates, its structural elements are highly relevant. The pentynyl group can be hydrogenated to the saturated pentyl side chain or the (Z)-pentenyl side chain, which are features of different prostaglandin families. Synthetic routes to prostaglandins often involve the conjugate addition of organocuprates to a cyclopentenone enone to install one of the side chains, a strategy for which this compound is a suitable, albeit functionalized, substrate. For example, the synthesis of Prostaglandin I2 has been achieved from related 2-substituted cyclopentenyl precursors, demonstrating the utility of this class of compounds in constructing the complex prostaglandin framework. rsc.org

Synthesis of other Bioactive Molecules

The utility of the cyclopentenone scaffold extends beyond jasmonates and prostaglandins. These structures are key components in a wide array of natural products and pharmacologically active molecules. nih.gov The Pauson-Khand reaction, which forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide, is a testament to the importance of this structural unit in complex molecule synthesis. thieme-connect.denumberanalytics.com The cyclopentenone ring system itself is a known inhibitor of the NF-κB signaling pathway, giving these molecules inherent anti-inflammatory potential. nih.gov The this compound intermediate can thus be seen as a gateway to a broader class of bioactive compounds, including potential antiviral and anti-inflammatory agents.

Building Block for Advanced Carbocyclic Scaffolds

The construction of complex carbocyclic (all-carbon ring) systems is a central goal of organic synthesis. This compound is not only a target of such constructions but also serves as a building block for even more elaborate scaffolds.

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that efficiently creates cyclopentenone rings, thereby increasing molecular complexity in a single step. thieme-connect.detcichemicals.comwikipedia.org This reaction is a cornerstone of strategies aimed at synthesizing complex polycyclic natural products. For instance, it has been employed to establish the functionalized cyclopentenone skeleton required for the synthesis of calythrone analogues. ucl.ac.uk The presence of both an alkene (within the ring) and an alkyne (in the side chain) in this compound makes it a potentially versatile substrate for further metal-catalyzed cycloaddition reactions, allowing for the rapid assembly of intricate polycyclic frameworks.

Table 2: List of Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2-(Pent-2-yn-1-yl)cyclopent-2-en-1-one | C₁₀H₁₂O |

| Methyl Jasmonate | Methyl 2-((1R,2R)-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate | C₁₃H₂₀O₃ |

| Methyl Dihydrojasmonate (Hedione®) | Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | C₁₃H₂₂O₃ |

| Prostaglandin I₂ | (5Z)-5-((1S,3R,4R,5R)-4-hydroxy-5-(3-hydroxyoct-1-en-1-yl)-3-oxabicyclo[3.3.0]octan-7-ylidene)pentanoic acid | C₂₀H₃₂O₅ |

| 15-deoxy-Δ(12,14)-prostaglandin J(2) | (Z)-7-((1R,5S)-5-((E)-3-oxooct-1-en-1-yl)-2-oxocyclopent-3-en-1-yl)hept-5-enoic acid | C₂₀H₂₈O₄ |

| Calythrone | 2-isobutyryl-3-methyl-4-methylenecyclopent-2-en-1-one | C₁₁H₁₄O₂ |

| Dimethyl malonate | Dimethyl propanedioate | C₅H₈O₄ |

| Lindlar's catalyst | Palladium deposited on barium sulfate, poisoned with quinoline | N/A |

| Pyridine | Pyridine | C₅H₅N |

Tricyclic Systems via Diels-Alder Reactions

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the construction of six-membered rings and has been widely employed in the synthesis of tricyclic systems. In this context, a substituted cyclopentenone can act as a dienophile, reacting with a suitable diene to form a bicyclic adduct, which can then be further transformed into a tricyclic architecture. The substitution on the cyclopentenone ring plays a crucial role in modulating the reactivity and stereoselectivity of the cycloaddition.

Annulation Reactions onto Cycloalkenes

Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for building polycyclic frameworks. A cyclopentenone derivative can, in principle, be utilized in various annulation strategies to construct fused ring systems on a cycloalkene scaffold.

A review of synthetic methodologies reveals that while cyclopentenone annulations are a well-established field, there is no specific literature detailing the use of this compound in annulation reactions with cycloalkenes. The unique reactivity that the pentynyl group might impart in such transformations remains an unexplored area of research.

Synthesis of Fused Ring Systems

The synthesis of fused ring systems is a central theme in the construction of complex natural products and novel organic materials. The cyclopentenone moiety is a versatile starting point for various ring-fusing strategies, including intramolecular aldol (B89426) reactions, Michael additions followed by cyclization, and various pericyclic reactions.

While numerous methods exist for the synthesis of fused ring systems originating from cyclopentenone-based precursors, there is a lack of specific studies that utilize this compound for this purpose. The potential for the pentynyl chain to participate in subsequent cyclizations to form a third fused ring is an intriguing but currently undocumented synthetic pathway.

Development of Novel Synthetic Methodologies

The discovery and development of novel synthetic methodologies are driven by the need for more efficient and selective chemical transformations. A uniquely substituted starting material like 2-(2-pentynyl)-2-cyclopenten-one could potentially serve as a platform for the development of new synthetic methods. For instance, the alkyne functionality could be exploited in transition-metal-catalyzed reactions, such as Pauson-Khand reactions or enyne metathesis, to forge new carbocyclic and heterocyclic frameworks.

However, the scientific literature does not currently contain reports on the development of novel synthetic methodologies that specifically originate from or are centered around the unique structural features of this compound. The exploration of its reactivity in the context of methodology development represents a promising, yet untapped, avenue for future research.

Stereochemical Control in the Synthesis and Transformations of 2 2 Pentynyl 2 Cyclopenten 1 One

Enantioselective and Diastereoselective Synthetic Strategies.nih.govthieme-connect.com

The controlled introduction of stereocenters during the synthesis of 2-(2-pentynyl)-2-cyclopenten-1-one is crucial for accessing specific stereoisomers. Both enantioselective and diastereoselective strategies are employed to achieve this, often relying on external chiral influences or the inherent chirality of starting materials. These methods are fundamental in producing cyclopentenone cores with defined three-dimensional arrangements, which is a key aspect in the synthesis of various bioactive molecules. nih.gov

Chiral Auxiliaries and Organocatalysis in Asymmetric Synthesis.numberanalytics.comnih.govosi.lvmdpi.combeilstein-journals.org

The asymmetric synthesis of this compound can be effectively achieved through the use of chiral auxiliaries and organocatalysis. These methods introduce chirality by temporarily incorporating a chiral molecule (auxiliary) or by employing a small organic molecule as a catalyst to influence the stereochemical outcome of a reaction.

Chiral Auxiliaries:

Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to the substrate. osi.lv They exert steric and electronic effects that direct the approach of reagents to one face of the molecule, leading to the formation of one diastereomer in excess. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. A common strategy involves the use of oxazolidinone auxiliaries, such as the Evans auxiliary. williams.edu For the synthesis of a substituted cyclopentenone, an acyl oxazolidinone could undergo a diastereoselective alkylation or a conjugate addition, with the bulky substituent on the auxiliary effectively shielding one face of the enolate. williams.edu

Organocatalysis:

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. nih.govbeilstein-journals.org Chiral amines, such as proline and its derivatives, can activate α,β-unsaturated aldehydes and ketones by forming chiral iminium ions or enamines. mdpi.combeilstein-journals.org In the context of synthesizing a precursor to this compound, an organocatalytic Michael addition of a nucleophile to a cyclopentenone precursor could establish a key stereocenter with high enantioselectivity. For instance, the conjugate addition of a nitromethane (B149229) equivalent to a functionalized cyclopentenone, catalyzed by a chiral thiourea (B124793) or a diarylprolinol silyl (B83357) ether, can yield a product with a high degree of stereocontrol.

Below is a table summarizing representative results for the organocatalytic Michael addition to cyclic enones, which is a key reaction type for the enantioselective functionalization of the cyclopentenone core.

| Catalyst | Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| (S)-Diphenylprolinol silyl ether | Cyclohexenone | Dimethyl malonate | 95:5 | 99% |

| Cinchona-derived thiourea | Cyclopentenone | Nitromethane | 90:10 | 95% |

| Proline | Cyclopentenone | Acetone | - | 76% |

This data is representative of organocatalytic reactions on similar substrates and serves as a predictive guide for the synthesis of precursors to this compound.

Control of Relative Configuration in Substituted Cyclopentenones.thieme-connect.comresearchgate.net

The control of relative configuration in substituted cyclopentenones, such as in a potential precursor to this compound bearing additional substituents, is a critical aspect of their synthesis. thieme-connect.com The spatial arrangement of substituents on the cyclopentenone ring significantly influences the molecule's properties and biological activity. Diastereoselective reactions are employed to establish the desired relative stereochemistry between two or more stereocenters.

One of the most powerful methods for constructing the cyclopentenone core with controlled relative stereochemistry is the Nazarov cyclization. researchgate.net This acid-catalyzed 4π-electrocyclization of a divinyl ketone can proceed with high diastereoselectivity, often influenced by the substituents on the divinyl ketone precursor. The stereochemistry of the starting material can direct the conrotatory ring closure to favor the formation of a specific diastereomer. researchgate.net

Another common strategy is the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex. thieme-connect.com The regioselectivity and diastereoselectivity of this reaction are often governed by steric factors, with the larger substituents on the alkene and alkyne preferring to be in a pseudo-equatorial position in the final cyclopentenone product. thieme-connect.com

Furthermore, tandem reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation (Robinson annulation), can be used to construct substituted cyclopentenones with a high degree of diastereocontrol. The stereochemical outcome of the initial Michael addition often dictates the facial selectivity of the subsequent aldol cyclization.

The following table illustrates the diastereoselectivity of common cyclization reactions used to form substituted cyclopentenones.

| Reaction | Substrate Example | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Nazarov Cyclization | Substituted divinyl ketone | Lewis Acid (e.g., FeCl₃) | trans | >95:5 |

| Pauson-Khand Reaction | 1-octene, 1-pentyne | Co₂(CO)₈ | 2-propyl-3-pentylcyclopentenone | 85:15 (regioisomers) |

| Robinson Annulation | Methyl vinyl ketone, 2-methyl-1,3-cyclohexanedione | Base (e.g., KOH) | Wieland-Miescher ketone precursor | >90:10 |

This data is based on reactions for the synthesis of substituted cyclopentenones and provides insight into the potential for controlling the relative configuration of derivatives of this compound.

Enzymatic Resolution Techniques.nih.gov

Enzymatic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov This kinetic resolution process can provide access to both enantiomers of a chiral molecule with high enantiomeric excess.

For the synthesis of chiral this compound, enzymatic resolution could be applied to a racemic precursor, such as a 4-hydroxy or 4-acetoxy substituted cyclopentanone (B42830). For instance, a racemic 4-acetoxycyclopentenone derivative could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme would selectively hydrolyze the acetate (B1210297) group of one enantiomer, affording an enantiomerically enriched alcohol and the unreacted enantiomerically enriched acetate. These separated enantiomers can then be further elaborated to the target chiral this compound.

The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess in both the product and the remaining substrate.

Chiral Building Blocks and Substrate-Controlled Stereoselectivity.escholarship.orgnih.gov

An alternative and often highly efficient approach to the synthesis of enantiomerically pure this compound involves the use of chiral building blocks derived from the "chiral pool". escholarship.orgnih.gov The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure natural products, such as carbohydrates, amino acids, and terpenes. nih.gov By starting with a molecule that already possesses the desired stereochemistry, the need for asymmetric induction or resolution can be circumvented.

For example, a chiral cyclopentane (B165970) derivative obtained from a natural source could serve as the starting material. The inherent chirality of this starting material would then direct the stereochemical outcome of subsequent transformations through substrate-controlled stereoselectivity. In such cases, the existing stereocenter(s) influence the facial selectivity of reactions on nearby prochiral centers.

The synthesis of prostaglandins (B1171923), which often feature a substituted cyclopentane or cyclopentenone core, frequently utilizes chiral building blocks. nih.gov For instance, a key intermediate in prostaglandin (B15479496) synthesis, the Corey lactone, is a versatile chiral building block that has been synthesized from various chiral pool sources. This lactone contains multiple stereocenters that can be manipulated to introduce the desired side chains, including an alkynyl group, to form a prostaglandin analogue with a structure related to this compound.

Advanced Spectroscopic and Computational Investigations of 2 2 Pentynyl 2 Cyclopenten 1 One

Quantum Chemical Calculations for Molecular Conformations and Energetics

Quantum chemical calculations are indispensable tools for exploring the properties of molecules that are difficult or impossible to measure experimentally. These methods allow for the determination of molecular geometries, energies, and various other properties at the atomic level. For a molecule like 2-(2-pentynyl)-2-cyclopenten-1-one, these calculations can predict the most stable three-dimensional shape (conformation) and the energy associated with it.

Computational studies on the parent molecule, 2-cyclopenten-1-one (B42074) (2CP), reveal that in its ground electronic state (S₀), the molecule possesses a planar Cₛ symmetry, which is maintained in its first excited singlet state (S₁(n, π)). researchgate.net However, the excited triplet states (T₁(n, π) and T₂(π, π*)) exhibit a lack of planar symmetry. researchgate.net Such calculations provide a foundational understanding of the molecule's structural and electronic behavior upon excitation.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, products, and intermediate transition states. digitellinc.comrhhz.net DFT calculations have been employed to unravel the mechanisms of complex chemical transformations, including cycloaddition reactions like the Pauson-Khand reaction, which is highly relevant for the synthesis of cyclopentenone derivatives. rhhz.netacs.orgresearchgate.net

For instance, DFT studies on the Pauson-Khand reaction, which constructs cyclopentenones from an alkyne, an alkene, and carbon monoxide, have identified the rate-determining step as the intramolecular insertion of the alkene into a carbon-cobalt bond. acs.org Similarly, DFT has been used to investigate nickel-catalyzed cyclizations of alkynones, providing detailed insight into the reaction pathways and the origins of stereoselectivity. rsc.org These studies demonstrate that DFT can predict how substituents, such as the pentynyl group in this compound, influence the reactivity and outcome of chemical reactions. digitellinc.comacs.org

A Potential Energy Surface (PES) is a central concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. wikipedia.org It can be visualized as a multi-dimensional landscape where valleys represent stable molecules (minima) and mountain passes represent transition states (saddle points). wikipedia.orglibretexts.org Analyzing the PES allows chemists to understand reaction pathways, predict the most likely transformations, and calculate reaction rates. wikipedia.org

The construction of a PES relies on the Born-Oppenheimer approximation, which assumes that the motion of atomic nuclei is much slower than that of electrons. libretexts.org For a simple triatomic reaction like H + H₂, the PES can be plotted in three dimensions, showing the energy changes as the bond lengths and angle vary. wikipedia.orglibretexts.org For more complex molecules like this compound, the PES has many more dimensions (3N-6, where N is the number of atoms), but computational algorithms can navigate this surface to find the lowest energy paths from reactants to products. libretexts.org Studies on cyclopentane (B165970) and its derivatives have utilized two-dimensional potential energy surfaces to understand the energetics of ring-puckering and other conformational changes. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation (Excluding Basic Identification)

Beyond basic identification, advanced spectroscopic techniques provide detailed information about molecular structure, electronic states, and dynamics.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy: This technique is used to study the vibronic (vibrational and electronic) structure of excited electronic states. A REMPI study on 2-cyclopenten-1-one (2CP) successfully recorded the vibronically resolved spectrum of its T₁(n, π*) excited state. nih.govnih.gov This allowed for the precise measurement of the origin band and fundamental vibrational frequencies in the excited state, providing a rigorous benchmark for testing the accuracy of computational methods. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR): While 1D NMR is a basic identification tool, advanced multi-dimensional NMR techniques (like COSY, NOESY) can elucidate complex stereochemical relationships. ipb.pt For this compound, specific NMR features are particularly informative. The protons on the carbon adjacent to the carbonyl group in a cyclopentenone typically resonate around 2-2.7 ppm. orgchemboulder.com The alkynyl protons in a terminal alkyne are shielded due to the cylindrical electron cloud of the triple bond, causing them to appear at a relatively high-field chemical shift (around 1.7-3.1 ppm). libretexts.org Long-range coupling between the alkynyl proton and other nearby protons can also provide valuable structural data. libretexts.org

Mass Spectrometry (MS): High-resolution mass spectrometry provides exact mass measurements, but the fragmentation patterns observed in MS are crucial for detailed structural elucidation. The fragmentation of cyclic ketones like cyclopentanone (B42830) often involves characteristic cleavage patterns, such as the loss of ethene (a 28 Da fragment) or a CH₃CH₂ radical, which can help confirm the ring structure. youtube.comnist.gov The presence of the pentynyl side chain would lead to its own unique fragmentation pathways, allowing for detailed characterization of the molecule's connectivity.

Elucidation of Reaction Mechanisms Through Theoretical Modeling

Theoretical modeling provides a molecular-level view of how reactions occur, complementing experimental observations. By mapping the potential energy surface, chemists can identify the most favorable reaction pathways.

A transition state is the highest energy point along the lowest energy path of a reaction, representing a fleeting molecular configuration between reactants and products. libretexts.org It is defined as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. libretexts.org

Computational methods like DFT are used to locate the geometry of transition states and calculate their energies (activation barriers). researchgate.net A lower activation barrier corresponds to a faster reaction. For example, in a DFT study of a Diels-Alder reaction, locating the transition states for different possible pathways (e.g., endo vs. exo addition) allowed researchers to explain the experimentally observed product distribution. libretexts.orgresearchgate.net The analysis of the transition state structure reveals which bonds are breaking and which are forming, providing critical insight into the reaction mechanism.

The structure of this compound, containing both an α,β-unsaturated ketone (enone) and an alkyne, suggests several important pathways for carbon-carbon bond formation.

Pauson-Khand Reaction (PKR): This powerful reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, often mediated by a dicobalt octacarbonyl complex. thieme-connect.deorganicreactions.org The intramolecular version of the PKR is particularly relevant, as it could hypothetically form the this compound system from a suitable enyne precursor. The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by insertion of the alkene and then a carbonyl group, culminating in reductive elimination to yield the cyclopentenone product. thieme-connect.de Theoretical studies have supported this mechanistic framework and helped to explain the regio- and stereoselectivity of the reaction. thieme-connect.de

Other C-C Bond Forming Reactions: The enone moiety is highly reactive and participates in several other key C-C bond-forming reactions.

Michael Addition: The β-carbon of the enone is electrophilic and susceptible to nucleophilic attack by carbanions in a process known as Michael addition. alevelchemistry.co.uk

Aldol (B89426) Condensation: The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile, attacking other carbonyl compounds. fiveable.me

Cycloaddition Reactions: Cyclopentenones are excellent partners in various cycloaddition reactions, including Diels-Alder reactions and photochemical [2+2] cycloadditions, which are used to build more complex cyclic systems. thieme-connect.comlibretexts.org

The alkyne group can also participate in C-C bond formation through reactions like Sonogashira coupling, where a terminal alkyne is coupled with an aryl or vinyl halide. chemistry.coach

Data Tables

Table 1: Calculated Geometrical Parameters for 2-Cyclopenten-1-one (Ground State) Note: The following data pertains to the parent compound 2-cyclopenten-1-one (2CP) as a representative model, calculated at the B3LYP/6-311+G* level of theory. researchgate.net Specific values for this compound would require dedicated calculations.*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Length | C-C (single) | 1.48 Å |

| Bond Angle | C-C=C | 110.5° |

| Bond Angle | O=C-C | 125.0° |

Table 2: Key Reaction Types for Cyclopentenone Synthesis and Modification

| Reaction Name | Description | Functional Groups Involved |

| Pauson-Khand Reaction | [2+2+1] cycloaddition to form a cyclopentenone ring. thieme-connect.deorganicreactions.org | Alkyne, Alkene, Carbon Monoxide |

| Michael Addition | Nucleophilic addition to the β-carbon of an unsaturated carbonyl. alevelchemistry.co.uk | Enone, Nucleophile (e.g., Carbanion) |

| Aldol Condensation | Reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl. fiveable.me | Ketone/Aldehyde (with α-hydrogens) |

| Diels-Alder Reaction | [4+2] cycloaddition between a conjugated diene and a dienophile. thieme-connect.com | Enone (as dienophile), Diene |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne and an aryl/vinyl halide. chemistry.coach | Terminal Alkyne, Aryl/Vinyl Halide |

Conclusion and Future Research Perspectives

Summary of Key Synthetic Advances and Reactive Properties

The synthesis of 2-substituted-2-cyclopenten-1-ones has been a subject of extensive research, with several classical and modern methods being established. Traditional routes often involve a two-step process starting from a corresponding 2-(1-hydroxyalkyl)-cycloalkan-1-one, which undergoes an acid-catalyzed dehydration followed by isomerization to yield the final α,β-unsaturated enone. google.com For instance, the synthesis of the related compound, 2-pentyl-2-cyclopenten-1-one, has been achieved with a 71% yield through this dehydration-isomerization sequence. google.com Another established method involves the Claisen condensation-decarboxylation-isomerization cascade of unsaturated diesters. wikipedia.org

More broadly, the cyclopentenone core is accessible through a variety of powerful name reactions, including:

The Pauson-Khand Reaction: A cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which directly furnishes the cyclopentenone skeleton. wikipedia.orgnih.gov

The Nazarov Cyclization: An acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones. wikipedia.orgnih.gov

Saegusa–Ito Oxidation: The oxidation of cyclopentanone (B42830) silyl (B83357) enol ethers to introduce the α,β-unsaturation. wikipedia.org

The reactivity of the 2-(2-pentynyl)-2-cyclopenten-one scaffold is dominated by its enone functionality. It readily participates in nucleophilic conjugate addition (Michael reaction), allowing for the introduction of a wide range of substituents at the C3 position. wikipedia.org Furthermore, the electron-deficient alkene acts as a potent dienophile in Diels-Alder reactions, providing a pathway to complex tricyclic systems. wikipedia.org The internal alkyne group, while less reactive than a terminal alkyne, offers a site for further functionalization, such as hydrations, carbometalations, or cycloadditions under appropriate catalytic conditions.

Table 1: Selected Synthetic Routes to the Cyclopentenone Core

| Method | Precursors | Key Reagents/Catalysts | Description | Citation |

|---|---|---|---|---|

| Dehydration/Isomerization | 2-(1-hydroxyalkyl)cycloalkanone | Acid (e.g., oxalic acid, sulfonic acids), Platinum group metal catalyst | Two-step sequence involving elimination of water and subsequent double bond migration. | google.com |

| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Cobalt or Rhodium complexes | A formal [2+2+1] cycloaddition to construct the cyclopentenone ring. | wikipedia.orgnih.gov |

| Nazarov Cyclization | Divinyl ketone | Lewis or Brønsted acid | An acid-catalyzed 4π-electrocyclization reaction. | wikipedia.orgnih.govorganic-chemistry.org |

| Saegusa–Ito Oxidation | Cyclopentanone | Silylating agent (e.g., LDA, TMSCl), then Pd(OAc)₂ | Formation of a silyl enol ether followed by palladium-catalyzed oxidation. | wikipedia.org |

| Ring-Closing Metathesis | Acyclic diene | Grubbs' or other ruthenium catalysts | Cyclization of a precursor containing both an alkene and an alkyne moiety. | wikipedia.org |

Emerging Methodologies for Alkynyl Cyclopentenone Synthesis

Recent years have witnessed the development of highly efficient and selective catalytic methods that streamline the synthesis of substituted cyclopentenones. These emerging strategies often provide access to complex structures from simpler starting materials in fewer steps. For the specific construction of alkynyl cyclopentenones, several catalytic systems are particularly noteworthy.

Nickel-catalyzed reductive cycloadditions of enoates with alkynes have been developed as a direct route to cyclopentenones. acs.org This strategy provides a straightforward entry to the five-membered ring from simple, stable π-systems. acs.org Similarly, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals presents a versatile method for producing cyclopentenones through a trans addition of a rhodium hydride to the alkyne. organic-chemistry.org

Gold catalysis has also emerged as a powerful tool. For example, the gold-catalyzed hydrative rearrangement of 1,1-diethynylcarbinol acetates can produce 5-acetoxy-2-alkyl-2-cyclopentenones, demonstrating the potential for intricate functionalization during the cyclization process. organic-chemistry.org Another innovative approach involves the intramolecular capture of vinyl cations, generated from β-hydroxy-α-diazo ketones, by a pendant alkene to form β-substituted α-alkylidene cyclopentenones. nih.gov These modern catalytic methods represent a significant step forward, offering improved atom economy, functional group tolerance, and enantioselectivity, which was previously challenging to achieve. organic-chemistry.org

Table 2: Comparison of Emerging Synthetic Methodologies

| Methodology | Catalyst/Reagent | Key Transformation | Advantages | Citation |

|---|---|---|---|---|

| Nickel-Catalyzed Cycloaddition | Nickel catalyst, Reducing agent | Reductive cycloaddition of an enoate and an alkyne. | Direct access from simple π-systems. | acs.org |

| Rhodium-Catalyzed Hydroacylation | Rhodium complex | Intramolecular hydroacylation of a 4-alkynal. | High versatility, unusual trans-addition mechanism. | organic-chemistry.org |

| Gold-Catalyzed Rearrangement | Gold(I) catalyst | Hydrative rearrangement of 1,1-diethynylcarbinol acetates. | Access to highly functionalized cyclopentenones. | organic-chemistry.org |

| Vinyl Cation Capture | N/A (from diazo ketone) | Intramolecular cyclization of a vinyl cation onto an alkene. | Unique route to β-substituted α-alkylidene cyclopentenones. | nih.gov |

Untapped Potential in Complex Molecular Architecture

The "2-(2-Pentynyl)-2-cyclopenten-1-one" molecule is a prime candidate for the construction of highly complex molecular architectures. Cyclopentenone moieties are integral components of numerous biologically active natural products, including prostaglandins (B1171923) and jasmone. wikipedia.org The dual reactivity of the target molecule—the enone and the alkyne—offers significant, largely untapped potential for tandem and cascade reactions.

The alkyne group can serve as a linchpin for further ring-forming reactions. For example, it could participate in intramolecular cycloadditions with a functional group introduced via conjugate addition to the enone, leading to novel polycyclic systems. The development of rhodium(II)-catalyzed alkynylcyclopropanation methodologies, which allow for the assembly of alkyne-substituted cyclopropanes, highlights the diverse reactivity of the alkynyl group. nih.gov These alkynylcyclopropanes are themselves versatile intermediates for ring-expansion and ring-opening reactions. nih.gov

Furthermore, the alkynyl cyclopentenone core could be a key building block in diversity-oriented synthesis (DOS) campaigns. By systematically exploring the reactions at both the enone and alkyne functionalities, a library of structurally diverse and complex small molecules could be rapidly generated, accelerating the discovery of new therapeutic agents or molecular probes.

Interdisciplinary Research Opportunities

The unique structure of this compound opens avenues for significant interdisciplinary research, bridging synthetic organic chemistry with materials science and chemical biology.

In materials science, the alkyne handle is perfectly suited for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC). This allows for the covalent attachment of the cyclopentenone unit to polymer backbones or surfaces. Such functionalized materials could find applications in advanced coatings, sensors, or as part of macromolecular structures like comb polymers. researchgate.net The properties of these new materials could be finely tuned by leveraging the synthetic versatility of the cyclopentenone core.

In chemical biology, the ability to "click" the molecule onto biomolecules (e.g., peptides, proteins, or nucleic acids) or reporter tags (e.g., fluorophores) is of immense value. This could facilitate the development of novel activity-based protein profiling (ABPP) probes, where the reactive enone serves as a warhead to covalently label specific enzyme classes (e.g., cysteine proteases). The alkyne tag would then allow for the visualization or enrichment of the labeled proteins. This approach could be instrumental in understanding disease pathways and for drug target identification. The cyclopentenone scaffold's presence in biologically active molecules suggests that derivatives of this compound could themselves possess interesting biological activities, waiting to be explored through interdisciplinary collaboration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Pentynyl)-2-cyclopenten-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves Ti(iPrO)₄/(+)-DET/TBHP-mediated asymmetric oxidation of thioether derivatives (e.g., 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one) to generate sulfinyl intermediates, which can be further functionalized. Yields >70% are achievable with strict control of reaction temperature (0–5°C) and stoichiometric ratios of Ti catalyst to substrate (1:1.2) . Optimization requires monitoring by TLC or HPLC to detect byproducts early.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (m/z 152.2334 for molecular ion) .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and determine enantiomeric excess (ee) .

- NMR : Key signals include δ 2.8–3.1 ppm (cyclopentenone protons) and δ 1.9–2.2 ppm (pentynyl protons). Purity >95% is confirmed by integration of impurity peaks <1% .

Advanced Research Questions

Q. How can enantiomeric purity discrepancies arise during asymmetric synthesis, and what strategies mitigate these issues?

- Methodological Answer : Discrepancies often stem from competing non-catalytic pathways or racemization during workup. To mitigate:

- Catalyst Tuning : Replace Ti(iPrO)₄ with sterically hindered Ti(Ot-Bu)₄ to suppress side reactions .

- Low-Temperature Workup : Quench reactions at −20°C to minimize racemization.

- Recrystallization : Use ethanol/water (3:1) for enantioenrichment, achieving ee >98% from initial 85% .

Q. What mechanistic insights explain the role of Ti complexes in enantioselective oxidation of cyclopentenone derivatives?

- Methodological Answer : Ti-DET complexes form chiral Lewis acid sites that coordinate the sulfoxide oxygen, inducing asymmetry via a trigonal bipyramidal transition state. Kinetic studies (Eyring plots) reveal Δ‡H = 45 kJ/mol and Δ‡S = −120 J/(mol·K), suggesting a highly ordered transition state. Competing pathways (e.g., radical mechanisms) are excluded by ESR data showing no paramagnetic intermediates .

Q. How should researchers address conflicting spectral data when characterizing novel cyclopentenone derivatives?

- Methodological Answer :

- Cross-Validation : Compare IR (C=O stretch ~1750 cm⁻¹) and ¹³C NMR (δ 210–215 ppm for ketone) across multiple instruments.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pentynyl vs. propargyl substitution) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict NMR shifts and match experimental data .

Experimental Design & Data Analysis

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatility (vapor pressure ~0.1 mmHg at 25°C) .

- PPE : Nitrile gloves and goggles; avoid latex due to permeability .

- Storage : Under nitrogen at −20°C to prevent peroxide formation .

Q. How can continuous-flow systems improve the scalability of cyclopentenone synthesis?

- Methodological Answer :

- Microreactors : Reduce reaction time from 12 h (batch) to 30 min via enhanced mass transfer (TOF = 450 h⁻¹) .

- In-line Analytics : Implement FTIR or UV-Vis for real-time monitoring of intermediates.

- Parameter Optimization : Use DOE (Design of Experiments) to map temperature, pressure, and flow rate effects on yield .

Data Contradiction & Troubleshooting

Q. Why might recrystallization fail to improve enantiomeric purity, and how can this be resolved?

- Methodological Answer :

- Cause : Co-crystallization of enantiomers or solvent polarity mismatch.

- Solution : Screen solvents (e.g., switch from ethanol to acetonitrile) or use additive-assisted crystallization (e.g., 1% tartaric acid) .

Q. How to reconcile discrepancies between calculated and observed ee values in chiral HPLC?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.